molecular formula C11H18O3 B1340173 6-Cyclopentyl-6-oxohexanoic acid CAS No. 708255-83-8

6-Cyclopentyl-6-oxohexanoic acid

Cat. No.: B1340173
CAS No.: 708255-83-8
M. Wt: 198.26 g/mol
InChI Key: IMEXAZLWJSUWAX-UHFFFAOYSA-N
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Description

6-Cyclopentyl-6-oxohexanoic acid is a bifunctional carboxylic acid with the molecular formula C11H18O3 It is characterized by the presence of a cyclopentyl group attached to a hexanoic acid chain with a ketone functional group at the sixth position

Scientific Research Applications

6-Cyclopentyl-6-oxohexanoic acid has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

6-Cyclopentyl-6-oxohexanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the metabolism of amino acids and the production of key metabolic intermediates . Additionally, this compound is involved in the oxidation processes catalyzed by specific oxidases, leading to the formation of other important biochemical compounds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This compound also impacts cellular metabolism by altering the levels of key metabolites and influencing the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on metabolic pathways and cellular function. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and oxidases, which play crucial roles in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound can be converted into other biochemical intermediates through oxidation and reduction reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its biochemical activity and the overall cellular response to the compound .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors direct the compound to specific organelles, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Cyclopentyl-6-oxohexanoic acid can be synthesized through the oxidation of cyclohexane derivatives. One common method involves the oxidation of cyclohexanone using cobalt naphthenate as a catalyst at elevated temperatures (around 150°C). This process also produces other bifunctional carboxylic acids such as adipic acid and 6-hydroxyhexanoic acid .

Another method involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. This method yields 6-oxohexanoic acid with high efficiency and avoids the use of hazardous chemicals .

Industrial Production Methods

Industrial production of this compound typically involves the liquid-phase oxidation of cyclohexane. This process is carried out in the presence of cobalt compounds at temperatures between 423-433 K and pressures of 0.8-1.0 MPa. The target products include cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone, with 6-oxohexanoic acid being a by-product .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form other carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.

Major Products

    Oxidation: Further oxidation can produce adipic acid and other shorter-chain carboxylic acids.

    Reduction: Reduction yields 6-cyclopentyl-6-hydroxyhexanoic acid.

    Substitution: Esterification produces esters, and amidation yields amides.

Comparison with Similar Compounds

Similar Compounds

    Adipic acid: Another bifunctional carboxylic acid with similar oxidation pathways.

    6-Hydroxyhexanoic acid: A related compound formed during the oxidation of cyclohexane derivatives.

    Valeric acid: A shorter-chain carboxylic acid with similar chemical properties.

Uniqueness

6-Cyclopentyl-6-oxohexanoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

6-cyclopentyl-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-10(9-5-1-2-6-9)7-3-4-8-11(13)14/h9H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEXAZLWJSUWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476700
Record name 6-CYCLOPENTYL-6-OXOHEXANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708255-83-8
Record name 6-CYCLOPENTYL-6-OXOHEXANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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